Lipophilicity (LogP) Comparison: Dodeca-2,3-diene vs. Shorter-Chain Allenes
Dodeca-2,3-diene exhibits a significantly higher calculated partition coefficient (LogP) compared to shorter-chain allenes, reflecting its enhanced lipophilicity. This property is critical for applications requiring hydrophobic interactions or non-polar solvent solubility. The calculated LogP for Dodeca-2,3-diene is 4.47 , whereas 1,2-butadiene (C4H6) has a LogP of approximately 1.2 [1]. This difference of ~3.3 LogP units translates to an approximately 2000-fold higher partition into octanol over water for the C12 compound.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 4.47 |
| Comparator Or Baseline | 1,2-Butadiene (LogP ≈ 1.2) |
| Quantified Difference | ΔLogP ≈ 3.3 (approx. 2000x higher octanol/water partition for target) |
| Conditions | Calculated using ACD/Labs or similar fragment-based algorithm; values from chemical databases. |
Why This Matters
This quantifiable difference in lipophilicity dictates the compound's suitability for applications in non-aqueous media, lipid bilayer studies, or as a hydrophobic tag, where shorter-chain allenes would be ineffective.
- [1] PubChem. (n.d.). 1,2-Butadiene. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1_2-Butadiene View Source
